Fipexid

Übersicht

Beschreibung

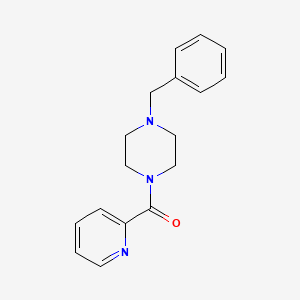

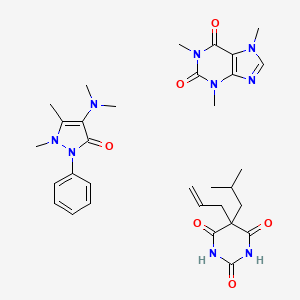

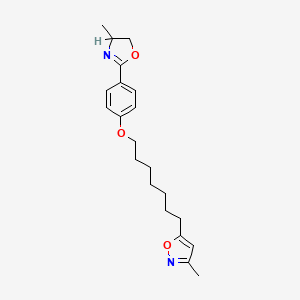

Fipexid ist ein psychoaktives Medikament, das zur chemischen Klasse der Piperazine gehört. Es wurde 1983 in Italien entwickelt und hauptsächlich als Nootropikum in Italien und Frankreich zur Behandlung von seniler Demenz eingesetzt. Seine Verwendung ist aufgrund seltener Nebenwirkungen wie Fieber und Hepatitis zurückgegangen .

Wissenschaftliche Forschungsanwendungen

Fipexid wurde in verschiedenen wissenschaftlichen Forschungsanwendungen eingesetzt, darunter:

Chemie: this compound wird auf seine chemischen Eigenschaften und Reaktionen untersucht.

Wirkmechanismus

This compound übt seine Wirkungen aus, indem es die Aktivität der striatalen Adenylatcyclase reduziert, was die kognitive Leistung durch dopaminerge Neurotransmission verbessert. Es ist eine Amidverbindung aus Parachlorphenoxyessigsäure und Methylendioxybenzylpiperazin und wird zu letzterem metabolisiert, das eine bedeutende Rolle bei seinen Wirkungen spielt .

Wirkmechanismus

Target of Action

Fipexide is a psychoactive drug of the piperazine chemical class .

Mode of Action

Chemically, it is an amide union of parachlorophenoxyacetate and methylenedioxybenzylpiperazine (MDBZP), and it has been shown to metabolize to MDBZP, which plays a significant role in its effects .

Biochemical Pathways

It has been shown to act as a chemical inducer in callus formation, shoot regeneration, and agrobacterium infection in plants .

Result of Action

Fipexide was used as a nootropic drug in Italy and France, mainly for the treatment of senile dementia . It is no longer in common use due to the occurrence of rare adverse drug reactions including fever and hepatitis . In plants, Fipexide has been shown to act as a chemical inducer in callus formation, shoot regeneration, and Agrobacterium infection .

Vorbereitungsmethoden

Fipexid wird durch einen mehrstufigen Prozess synthetisiert. Die Synthese beginnt mit der Alkylierung von Piperazin mit zwei Äquivalenten Piperonylchlorid in Gegenwart von Cetrimoniumbromid, was zu 1,4-Bis-piperonylpiperazin führt. Dieser Zwischenstoff wird dann unter basenkatalysierten Bedingungen mit 4-Chlorphenoxyessigsäure behandelt, um eine der Piperonylgruppen zu verdrängen, was this compound ergibt .

Analyse Chemischer Reaktionen

Fipexid durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung verschiedener Oxidationsprodukte führt.

Reduktion: Reduktionsreaktionen können this compound in verschiedene reduzierte Formen umwandeln.

Substitution: this compound kann Substitutionsreaktionen eingehen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird.

Vergleich Mit ähnlichen Verbindungen

Fipexid ähnelt in seiner Wirkung anderen Nootropika wie Piracetam und weist strukturelle Ähnlichkeiten zu Centrophenoxin auf. Im Gegensatz zu diesen Verbindungen trägt die einzigartige Kombination von Parachlorphenoxyessigsäure und Methylendioxybenzylpiperazin in this compound zu seinem einzigartigen pharmakologischen Profil bei .

Ähnliche Verbindungen

- Piracetam

- Centrophenoxin

- Befuralin

- Piberalin

Eigenschaften

IUPAC Name |

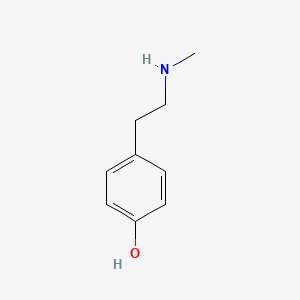

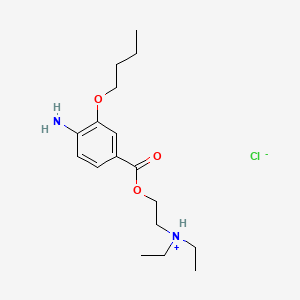

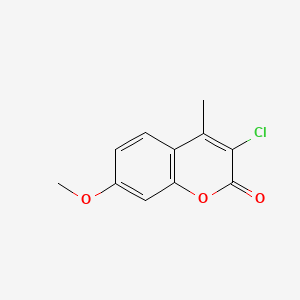

1-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(4-chlorophenoxy)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21ClN2O4/c21-16-2-4-17(5-3-16)25-13-20(24)23-9-7-22(8-10-23)12-15-1-6-18-19(11-15)27-14-26-18/h1-6,11H,7-10,12-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFUJHVVEMMWLHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)COC4=CC=C(C=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5044657 | |

| Record name | Fipexide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5044657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34161-24-5 | |

| Record name | Fipexide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34161-24-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fipexide [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034161245 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fipexide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13790 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Fipexide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5044657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fipexide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.128 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FIPEXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TG44VME01D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Fipexide?

A1: While the exact mechanism of action remains unclear, research suggests that Fipexide acts as a mild dopamine agonist. [] It is believed to indirectly affect dopamine receptors in the hypothalamus and pituitary gland by reducing dopamine re-uptake at the pre-synaptic level. []

Q2: What are the downstream effects of Fipexide's interaction with the dopaminergic system?

A2: Fipexide administration has been shown to significantly decrease serum prolactin levels in elderly patients. [] This effect is consistent with dopamine's inhibitory influence on prolactin release. Notably, Fipexide did not affect other pituitary hormones like growth hormone, gonadotropins (LH and FSH), thyrotropin, or cortisol. []

Q3: Does Fipexide directly interact with dopamine receptors?

A3: Current research suggests that Fipexide does not directly bind to dopamine receptors. Instead, its effects are likely mediated through indirect modulation of dopamine levels in the synapse. []

Q4: How does Fipexide impact cognitive function?

A4: Studies in rodents indicate that Fipexide exhibits cognitive-enhancing properties. [, , ] It has demonstrated efficacy in improving learning and memory in various animal models, including those with induced amnesia. [, , , , , , ]

Q5: What is the molecular formula and weight of Fipexide?

A5: The molecular formula of Fipexide hydrochloride monohydrate is C20H21ClN2O4·HCl·H2O. [] The molecular weight of Fipexide (free base) is 372.84 g/mol.

Q6: Is there any spectroscopic data available for Fipexide?

A6: While the provided abstracts do not detail specific spectroscopic data, the crystal structure of Fipexide hydrochloride monohydrate has been determined using X-ray diffraction. [] This structural information reveals the spatial arrangement of atoms within the molecule.

Q7: How do structural modifications of Fipexide affect its activity?

A7: While the provided abstracts do not specifically address SAR studies, research on Fipexide's metabolites highlights the importance of the catechol moiety for its potential toxicity. [, , ] Demethylenation of Fipexide leads to the formation of a reactive o-quinone via the catechol intermediate. [, , ] This o-quinone readily reacts with nucleophiles like glutathione and cysteine, potentially leading to protein adduct formation and toxicity. [, , , , ]

Q8: What is known about the stability of Fipexide under various conditions?

A8: The provided research abstracts do not offer specific information regarding Fipexide's stability under various conditions.

Q9: What is the ADME profile of Fipexide?

A9: While the provided abstracts don't provide detailed ADME data, research mentions the identification of Fipexide metabolites in rat urine using gas chromatography-mass spectrometry. [] This suggests that Fipexide undergoes metabolism and subsequent excretion. Additionally, research highlights the formation of reactive metabolites and their potential role in Fipexide's toxicity. [, , , ]

Q10: What in vitro models have been used to study Fipexide?

A10: Researchers have utilized rat and human hepatocytes to investigate the formation of Fipexide's reactive metabolites in vitro. [] These studies provide insights into the metabolic pathways and potential toxicity of Fipexide.

Q11: What in vivo models have been used to study Fipexide?

A11: Several animal models have been used to study Fipexide, primarily focusing on its effects on cognitive function and its potential as a nootropic agent. Studies have been conducted in albino rats using various behavioral paradigms like the active conditioned avoidance method (shuttle-box), passive avoidance method (step-down), and two-way active avoidance with punishment reinforcement (shuttle box). [, , , , , , ] These models allow researchers to assess learning, memory, and the impact of Fipexide on cognitive performance.

Q12: Have any clinical trials been conducted on Fipexide?

A12: Yes, a placebo-controlled, double-blind clinical trial investigated the efficacy of Fipexide in treating severe cognition disorders in elderly patients. [] The study demonstrated significant improvement in various cognitive parameters in the Fipexide group compared to placebo. []

Q13: What are the known toxic effects of Fipexide?

A13: Fipexide has been withdrawn from the market due to toxic effects observed in humans. [] Research indicates that its toxicity may be linked to the formation of reactive metabolites, particularly the o-quinone formed through demethylenation of Fipexide. [, , , ] This reactive metabolite can bind to proteins, potentially leading to hepatotoxicity and other adverse effects. [, , , ]

Q14: What specific adverse effects have been reported in association with Fipexide use?

A14: Drug-induced fever is a documented adverse effect of Fipexide, with several cases reported in a national pharmacovigilance survey. [] Additionally, Fipexide has been linked to severe cases of fulminant hepatitis requiring liver transplantation. []

Q15: What analytical methods have been employed to study Fipexide and its metabolites?

A15: Researchers have utilized various analytical techniques to characterize Fipexide and its metabolites: * Liquid chromatography/mass spectrometry (LC/MS): This technique has been extensively used for identifying and characterizing Fipexide metabolites in vitro. [, , , ] Different LC/MS approaches, including hybrid quadrupole-linear ion trap instruments and accurate mass data from QqTOF measurements, have been employed. [] * Gas chromatography-mass spectrometry (GC-MS): This method has been used to analyze Fipexide metabolites in rat urine. [] * High-resolution mass spectrometry (HRMS): HRMS, particularly in combination with electrospray ionization time-of-flight (ESI-TOF), has been employed to identify and characterize reactive metabolites trapped with glutathione and its analogs. [, ]

Q16: What strategies have been explored for improving the detection of reactive metabolites formed by Fipexide?

A16: Researchers have developed several methods to enhance the detection of Fipexide's reactive metabolites, including:

- Trapping with glutathione and analogs: Trapping reactive metabolites with glutathione (GSH) and analyzing the resulting conjugates by LC/MS is a common approach. [, , , ]

- Use of brominated glutathione analog: A brominated analog of glutathione, N-(2-bromocarbobenzyloxy)-GSH (GSH-Br), has shown improved sensitivity and selectivity for detecting reactive metabolites compared to GSH alone. []

- In-source collision-induced dissociation (ISCID) and extraction of product ion (XoPI): This technique utilizes the characteristic fragmentation pattern of GSH conjugates to selectively detect reactive metabolites. []

- Mass defect filtering and isotope pattern matching: These data processing techniques, often combined with HRMS data, facilitate the identification of GSH-trapped reactive metabolites. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.